5-Methyl-1-benzofuran-3-ol
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Overview
Description
5-Methyl-1-benzofuran-3-ol is a benzofuran derivative, a class of compounds known for their diverse biological activities and applications in various fields Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
5-Methyl-1-benzofuran-3-ol, a derivative of benzofuran, has been found to exhibit strong biological activities Benzofuran derivatives have been reported to show antimicrobial activity, suggesting that they may target microbial cells .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the interaction of this compound with its targets could involve these functional groups.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , which could suggest similar properties for this compound.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by the presence of various functional groups , which could potentially be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide array of biological activities, making benzofuran a privileged structure in the field of drug discovery .
Cellular Effects
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 5-Methyl-1-benzofuran-3-ol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzofuran-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This reaction can be facilitated by using reagents such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
5-Methyl-1-benzofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
- 3-Methyl-1-benzofuran-5-ol
- 5-Methyl-2-benzofuran-3-ol
- 6-Methyl-1-benzofuran-3-ol
Comparison: 5-Methyl-1-benzofuran-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for various applications .
Properties
IUPAC Name |
5-methyl-1-benzofuran-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHSWEPLQGJFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-58-6 |
Source
|
Record name | 5-methyl-1-benzofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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